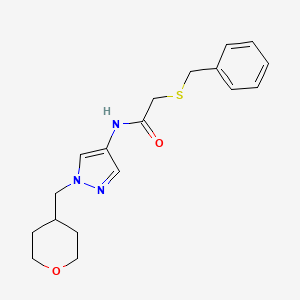

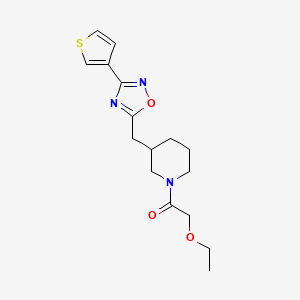

![molecular formula C17H17N3O B2724486 2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one CAS No. 1406392-75-3](/img/structure/B2724486.png)

2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Chemical Reactions Analysis

While specific chemical reactions involving PEAQ are not detailed in the search results, it’s worth noting that quinazolin-4 (3H)-ones, to which PEAQ belongs, can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Applications De Recherche Scientifique

Anticancer Applications

- Synthesis and Anticancer Activity: A study by Noolvi and Patel (2013) highlighted the synthesis of quinazoline derivatives, including a similar structural motif, showing remarkable activity against CNS SNB-75 cancer cell line. By utilizing rational approach and QSAR techniques, these derivatives were identified as potent inhibitors of EGFR-tyrosine kinase, suggesting a promising framework for antitumor agents development (Noolvi & Patel, 2013).

Antimicrobial and Antifungal Properties

- Antibacterial and Antifungal Activities: Alagarsamy et al. (2007) synthesized novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones, demonstrating significant antibacterial and antifungal activities against pathogenic bacteria and fungi. This underscores the potential of quinazolin-4-one derivatives as effective antimicrobial agents (Alagarsamy et al., 2007).

Herbicidal Applications

- Herbicidal Evaluation: Research conducted by Aibibuli et al. (2012) on 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones revealed high levels of phytotoxicity against model plants, indicating potential as plant hormone inhibitors. These findings open avenues for exploring quinazolin-4-ones as herbicides (Aibibuli et al., 2012).

Antiviral and Anti-TMV Activities

- Antiviral Activity: A study on the synthesis of fluorine-containing 4-arylaminoquinazolines by Lipunova et al. (2012) explored their antiviral properties, especially against monkeypox and smallpox vaccine viruses. The presence of fluorinated quinazoline derivatives showcased potential in the search for new active substances (Lipunova et al., 2012).

Anti-Tubercular Agents

- Anti-Tubercular Activity: Nagaladinne, Hindustan, and Nayakanti (2020) synthesized N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked with 1,3-thiazole hybrids, showing potent anti-tubercular activity. Docking studies highlighted their significant interaction with Mycobacterium tuberculosis, suggesting a promising direction for developing new anti-tubercular drugs (Nagaladinne et al., 2020).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one involves the reaction of 2-aminobenzophenone with (1R)-1-phenylethylamine followed by cyclization with formaldehyde.", "Starting Materials": [ "2-aminobenzophenone", "(1R)-1-phenylethylamine", "formaldehyde" ], "Reaction": [ "Step 1: 2-aminobenzophenone is reacted with (1R)-1-phenylethylamine in the presence of a suitable solvent and a catalyst to form the intermediate 2-[[[(1R)-1-phenylethyl]amino]methyl]benzophenone.", "Step 2: The intermediate is then reacted with formaldehyde in the presence of an acid catalyst to form the final product, 2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one.", "Step 3: The product is purified by recrystallization or chromatography." ] } | |

Numéro CAS |

1406392-75-3 |

Formule moléculaire |

C17H17N3O |

Poids moléculaire |

279.343 |

Nom IUPAC |

2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)18-11-16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21)/t12-/m1/s1 |

Clé InChI |

RPQDFWLDFGGRKB-GFCCVEGCSA-N |

SMILES |

CC(C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

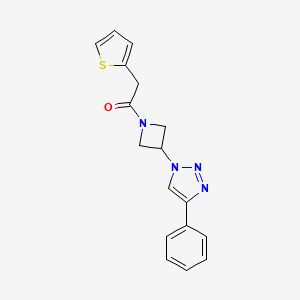

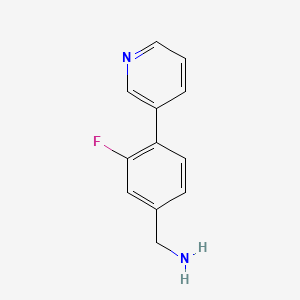

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2724406.png)

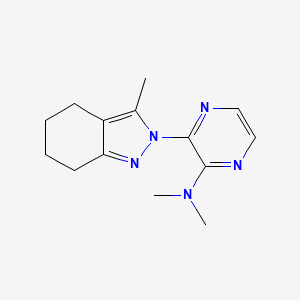

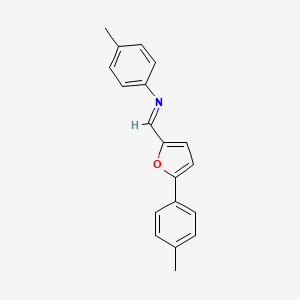

![N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2724407.png)

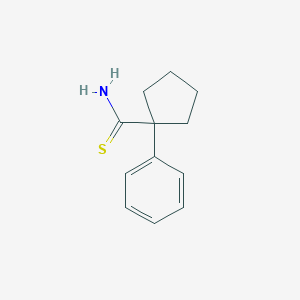

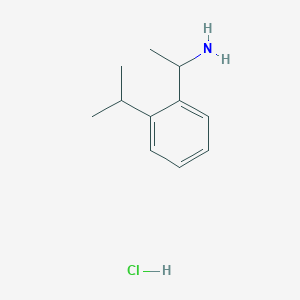

![Ethyl 2-[6-(2,5-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2724413.png)

![2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B2724417.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2724424.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2724426.png)